molecular formula C4H5NOS B1626075 2-Oxopropyl thiocyanate CAS No. 3029-48-9

2-Oxopropyl thiocyanate

Cat. No.: B1626075
CAS No.: 3029-48-9
M. Wt: 115.16 g/mol
InChI Key: HBEQAYDPEJTYND-UHFFFAOYSA-N
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Description

2-Oxopropyl thiocyanate is an organic compound with the molecular formula C4H5NOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Biochemical Analysis

Biochemical Properties

2-Oxopropyl thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thiocyanate hydrolases, which catalyze the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the metabolism of thiocyanate in biological systems. Additionally, this compound can act as a substrate for certain sulfurtransferases, which facilitate the transfer of sulfur atoms in metabolic pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, thiocyanate, a related compound, is known to inhibit the thyroid sodium-iodide symporter, thereby reducing the production of thyroxine in thyroid cells . This inhibition can lead to alterations in cellular metabolism and gene expression related to thyroid function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, thiocyanate can inhibit the activity of the thyroid sodium-iodide symporter by competing with iodide ions . This competitive inhibition affects the transport of iodide into thyroid cells, thereby influencing the synthesis of thyroid hormones.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that thiocyanate can be degraded by certain microorganisms, which use it as a carbon or nitrogen source . Over time, the degradation of this compound can lead to changes in its effects on cellular function, including potential long-term impacts on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of thiocyanate have been shown to inhibit the thyroid sodium-iodide symporter, leading to reduced thyroid hormone production and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thiocyanate hydrolases and sulfurtransferases, which facilitate its conversion to other metabolites . These metabolic pathways are essential for the detoxification and utilization of thiocyanate in biological systems. Additionally, the involvement of this compound in these pathways can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, thiocyanate is known to interact with the thyroid sodium-iodide symporter, which facilitates its transport into thyroid cells . This interaction affects the localization and accumulation of thiocyanate within the thyroid gland, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, thiocyanate can localize to the thyroid gland, where it inhibits the thyroid sodium-iodide symporter and affects thyroid hormone synthesis . This subcellular localization is crucial for understanding the specific effects of this compound on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopropyl thiocyanate can be synthesized through several methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For example, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions to form different thiocyanate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various thiocyanate derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxopropyl thiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing sulfur-containing compounds and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

  • Phenyl thiocyanate: Used in the synthesis of aromatic thiocyanates.
  • Methyl thiocyanate: A simpler thiocyanate used in various organic reactions.
  • Isopropyl thiocyanate: Similar to 2-oxopropyl thiocyanate but with different reactivity due to the presence of an isopropyl group .

Properties

IUPAC Name

2-oxopropyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-4(6)2-7-3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEQAYDPEJTYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500499
Record name 2-Oxopropyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3029-48-9
Record name 2-Oxopropyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(cyanosulfanyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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